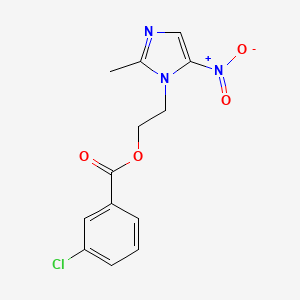![molecular formula C18H25N3O3S B5561784 2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)
2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that have been explored for their diverse biological activities and potential applications in various fields. It features a complex structure that includes elements such as furylmethyl and thiazolyl groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
Several studies have detailed the synthesis of similar compounds. For example, Saadatjoo et al. (2016) described the synthesis of a related compound, 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol, highlighting a multi-step process starting from anthranilic acid (Saadatjoo et al., 2016).
Molecular Structure Analysis
Studies like that of Dega‐Szafran et al. (2017) have conducted in-depth molecular structure analyses using techniques like X-ray diffraction, demonstrating how hydrogen bonding and molecular interactions define the structure of similar compounds (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Research by Patel et al. (2015) on piperazine-based compounds provides insights into the types of chemical reactions these compounds can undergo, such as N-formylation, and their resultant properties (Patel & Park, 2015).
Physical Properties Analysis
The physical properties of similar compounds have been studied, focusing on aspects like solubility, melting point, and stability. Matwijczuk et al. (2016) examined the solvent effects on molecular aggregation in related compounds, providing insights into their physical behavior in different environments (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding characteristics, are closely tied to the molecular structure. Studies like that by Lamphon et al. (2004) on thiazolopyridines and related compounds offer valuable information on their chemical behavior and interactions (Lamphon et al., 2004).
科学的研究の応用
Synthesis and Structural Analysis
- A study described the structural analysis of Quetiapine N-oxide–fumaric acid, highlighting the conformation of its tricyclic and piperazine rings, which might be relevant for understanding the structural properties of similar compounds (Jin Shen et al., 2012).
Pharmacological Potential
- Research into new antifungal compounds has synthesized and characterized a novel potential antifungal compound of the 1,2,4-triazole class, providing insights into its pharmacologically relevant physicochemical properties and potential biological pathways (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antimicrobial Activity
- A synthesis and study of new pyridine derivatives indicated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting the potential use of similar compounds in antimicrobial applications (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Catalytic Synthesis and Application
- Ethanol has been used as a carbon source in a catalytic construction of chiral molecules through C–C bond formation, showcasing the versatility of using ethanol in the synthesis of complex chiral alcohols, which could be related to the synthesis pathways of similar chemical compounds (Thomas H. West, 2021).
特性
IUPAC Name |
[4-(furan-3-ylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-3-17-19-16(13-25-17)18(23)21-7-6-20(15(11-21)4-8-22)10-14-5-9-24-12-14/h5,9,12-13,15,22H,2-4,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBUSHBELLDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(C(C2)CCO)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(3-Furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
